![molecular formula C12H9Cl2N3O B3001839 N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305299-50-5](/img/structure/B3001839.png)
N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2,4-dichlorophenylhydrazine and propargyl bromide.
Formation of Pyrazole Ring: The initial step involves the cyclization of 2,4-dichlorophenylhydrazine with an appropriate diketone or α,β-unsaturated ketone to form the pyrazole ring.
Amidation: The pyrazole derivative is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the dichlorophenyl ring.
Major Products
Oxidized Derivatives: Products may include hydroxylated or ketone derivatives of the original compound.
Reduced Derivatives: Alcohol derivatives of the prop-2-enamide moiety.
Substituted Derivatives: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the production of high-performance materials.
Wirkmechanismus
The mechanism by which N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide moiety.
N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]but-2-enamide: Similar structure but with a but-2-enamide group, providing different steric and electronic properties.
Uniqueness
N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide is unique due to the specific combination of the dichlorophenyl group and the prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[1-(2,4-dichlorophenyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c1-2-12(18)15-11-5-6-17(16-11)10-4-3-8(13)7-9(10)14/h2-7H,1H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYUZIQQRKWKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN(C=C1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
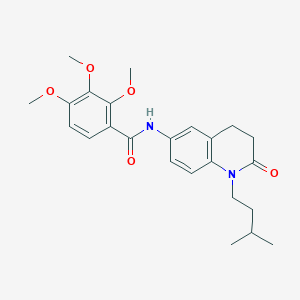
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![N'-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B3001761.png)
![N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3001762.png)
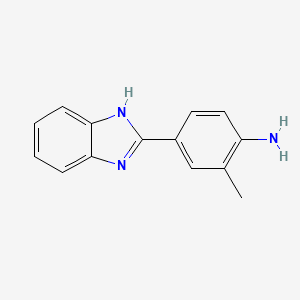
![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)
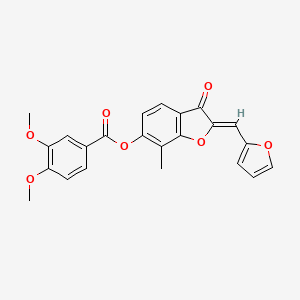
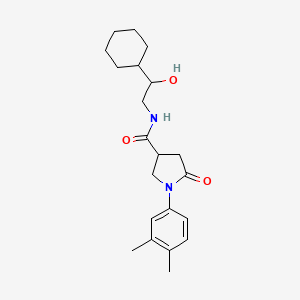
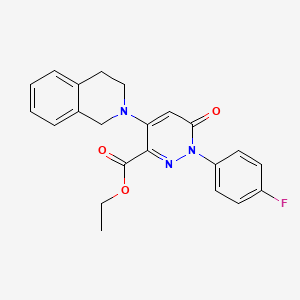
![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)
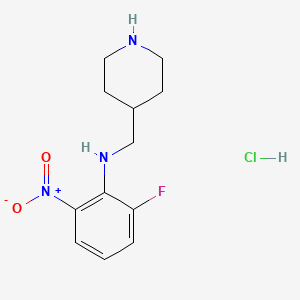
![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001775.png)
![3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B3001779.png)
